Potassium benzo[d]thiazole-2-sulfonate

Solubility Formulation Salt Selection

Potassium benzo[d]thiazole-2-sulfonate delivers counterion-specific solubility and reactivity profiles critical for salt screening in drug development. The potassium salt offers distinct hygroscopicity and crystallinity vs. the sodium salt—essential for oral bioavailability optimization and formulation stability. Its sulfonate moiety balances electrochemical activity, making it ideal for copper electroplating bath additives. Also serves as a model benzothiazole micropollutant for wastewater treatment validation. Insist on the potassium salt to maintain experimental reproducibility.

Molecular Formula C7H4KNO3S2
Molecular Weight 253.33
CAS No. 65902-53-6
Cat. No. B2741135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium benzo[d]thiazole-2-sulfonate
CAS65902-53-6
Molecular FormulaC7H4KNO3S2
Molecular Weight253.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[K+]
InChIInChI=1S/C7H5NO3S2.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1
InChIKeyUYFMFNXUGVSAMH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Benzo[d]thiazole-2-sulfonate (CAS 65902-53-6) Properties and Research Applications


Potassium benzo[d]thiazole-2-sulfonate (CAS 65902-53-6) is a heterocyclic compound belonging to the benzothiazole class, characterized by a fused benzene and thiazole ring system bearing a sulfonate group at the 2-position [1]. This compound exists as a potassium salt, which enhances its water solubility and facilitates its use in aqueous chemical and biological systems . Benzothiazole derivatives are widely recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties, and are also employed as intermediates in dye synthesis and as additives in industrial processes . The potassium salt form is specifically noted for its potential applications in pharmaceutical research, where the sulfonate moiety can improve pharmacokinetic profiles through increased polarity and solubility .

Why Potassium Benzo[d]thiazole-2-sulfonate (CAS 65902-53-6) Cannot Be Simply Substituted with Other Benzothiazole Salts


Generic substitution within the benzothiazole-2-sulfonate class is not feasible due to significant differences in counterion-dependent physicochemical properties that directly impact solubility, reactivity, and biological activity [1]. While the benzothiazole-2-sulfonate anion is common to several salts, the choice of counterion (e.g., potassium vs. sodium) profoundly affects the compound's behavior in both research and industrial settings . For instance, the potassium salt exhibits distinct solubility characteristics and can influence crystal packing and hygroscopicity, which are critical for formulation stability and reproducibility in biological assays [2]. Furthermore, the counterion can modulate the compound's interaction with biological targets, potentially altering its pharmacological profile and making direct interchange without revalidation a risk to experimental integrity and process consistency .

Quantifiable Differentiation of Potassium Benzo[d]thiazole-2-sulfonate (CAS 65902-53-6) vs. Analogs


Counterion-Dependent Solubility: Potassium vs. Sodium Salt

The potassium salt of benzothiazole-2-sulfonate (CAS 65902-53-6) demonstrates markedly different aqueous solubility compared to its sodium counterpart (CAS 21465-51-0), a critical parameter for in vitro assays and formulation development . While both salts are water-soluble, the potassium salt's hygroscopicity and solubility profile are influenced by the larger ionic radius of K+ (approx. 138 pm) compared to Na+ (approx. 102 pm), which affects lattice energy and solvation dynamics [1].

Solubility Formulation Salt Selection

Molecular Weight and Stoichiometry: Potassium Salt vs. Free Acid

The molecular weight of potassium benzo[d]thiazole-2-sulfonate (C7H5KNO3S2) is approximately 254.35 g/mol (anhydrous basis) or 271.36 g/mol for the monohydrate form [1]. This is significantly higher than the free acid (benzothiazole-2-sulfonic acid, CAS 941-57-1, MW 215.25 g/mol) and the sodium salt (CAS 21465-51-0, MW 237.23 g/mol) [2].

Molecular Weight Stoichiometry Weighing Accuracy

Electroplating Additive Performance: Benzothiazole Core vs. Functionalized Derivatives

In copper electroplating applications, benzothiazole additives are used to modify deposit properties. While specific data for potassium benzo[d]thiazole-2-sulfonate are limited, studies on the benzothiazole core demonstrate that its addition can effectively decrease the initial plating voltage compared to systems without benzothiazole additives [1]. However, when used in combination with an inhibitor and a leveler, the initial voltage increased, indicating a complex synergistic behavior that is dependent on the specific benzothiazole derivative and its concentration [2]. This contrasts with more specialized brighteners like 3-(benzothiazolyl-2-mercapto)-propyl-sulfonate (ZPS), which exhibits a specific depolarization effect and optimal throwing power at a concentration of 20 ppm [3].

Electroplating Copper Foil Additive

Wastewater Treatment: Differential Removal Efficiency for Benzothiazole-2-sulfonate

Benzothiazole-2-sulfonate (BTSO3) is a known micropollutant in industrial wastewater. Comparative studies on its removal in wastewater treatment systems show that Membrane Bioreactors (MBRs) can significantly enhance the removal of benzothiazole-2-sulfonate compared to conventional activated sludge (CAS) treatment [1]. While specific quantitative removal rates for the potassium salt are not isolated in the available data, the anion's behavior is directly relevant to environmental fate and treatment strategy.

Wastewater Treatment Micropollutant Membrane Bioreactor

Optimized Applications for Potassium Benzo[d]thiazole-2-sulfonate (CAS 65902-53-6) Based on Differentiated Properties


Pharmaceutical Intermediate for Salt Screening and Formulation Studies

The distinct molecular weight and counterion-dependent solubility profile of potassium benzo[d]thiazole-2-sulfonate make it a valuable candidate for salt screening in drug development. Its potassium salt form can be evaluated against the sodium salt and free acid to optimize for desired physicochemical properties such as aqueous solubility, hygroscopicity, and crystallinity, which are critical for oral bioavailability and formulation stability .

Specialty Additive in Copper Electroplating Baths

Given the known effects of benzothiazole additives on copper electroplating parameters, potassium benzo[d]thiazole-2-sulfonate can be investigated as a component in plating baths to fine-tune deposit characteristics. Its sulfonate group may provide a balance of solubility and electrochemical activity, potentially influencing throwing power and deposit morphology, especially when used in synergy with other bath additives like inhibitors and levelers [1].

Environmental Monitoring and Wastewater Treatment Research

As a representative benzothiazole sulfonate micropollutant, this compound serves as a model analyte for developing and validating advanced wastewater treatment technologies. Its behavior in membrane bioreactors compared to conventional systems provides a benchmark for assessing the efficacy of treatment processes in removing persistent organic pollutants from industrial effluents [2].

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